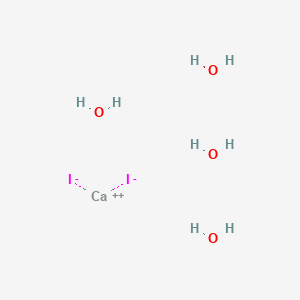

Calcium;diiodide;tetrahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Calcium diiodide can be synthesized through metathesis reactions involving calcium and iodine compounds. For instance, the reaction of benzylpotassium with anhydrous calcium diiodide and specific ligands in toluene yields colorless calcium complexes, illustrating the synthesis pathways of calcium diiodide derivatives (Glock, Görls, & Westerhausen, 2009).

Molecular Structure Analysis

The molecular structure of related calcium diiodide compounds has been elucidated through various crystallographic studies. For example, tris(glycine)calcium(II)diiodide monohydrate shows calcium coordinated to seven oxygen atoms, forming a distorted pentagonal bipyramid (Natarajan & Rao, 1981). Such studies provide insight into the coordination environment and geometric preferences of calcium ions in halide compounds.

Chemical Reactions and Properties

Calcium diiodide complexes exhibit varied reactivity, especially when interacting with organic ligands or undergoing metathesis reactions. These reactions yield diverse structures, demonstrating the chemical versatility of calcium diiodide and its potential as a precursor for various calcium-containing compounds (Wei, Zhang, & Xi, 2018).

Physical Properties Analysis

The physical properties of calcium diiodide and its hydrates, including their crystalline forms, are key to understanding their stability, solubility, and potential applications. Studies on compounds like calcium chloride tetrahydrate provide comparative insights into the hydration effects on calcium halides and their structural implications (Thewalt & Bugg, 1973).

科学的研究の応用

Marine Biological Calcium

- Scientific Field: Biomedical Research and Health Care .

- Application Summary: Calcium derived from marine organisms plays an integral role in human health, especially bone health . It’s used in calcium supplements and has a complex active structure .

- Methods of Application: Calcium enters the circulation through food or calcium supplements, and a dynamic balance is maintained between blood and bone calcium . The calcium sources for these supplements include calcium carbonate ores, calcium-rich animal skeletons, marine shells, and crustaceans .

- Results or Outcomes: In America, a study found that approximately 38% of adults who rely solely on food for mineral and vitamin intake consume inadequate levels of calcium . As a result, more people have increased their calcium intake through supplements based on the advice of doctors or the media .

Calcium-Containing Cellulose-Based Composites

- Scientific Field: Biomedical Engineering .

- Application Summary: Calcium-containing cellulose-based composites possess the advantages of high mechanical strength, excellent osteoconductivity, biocompatibility, biodegradation, and bioactivity .

- Methods of Application: The synthesis of calcium-containing cellulose-based composites is summarized via a variety of methods such as the biomimetic mineralization method, microwave method, co-precipitation method, hydrothermal method, freeze-drying method, mechanochemical reaction method, and ultrasound method .

- Results or Outcomes: Calcium-containing cellulose-based composites have become the hotspot of study of various biomedical fields . It is expected that calcium-containing cellulose-based composites are the ideal candidate for biomedical application .

特性

IUPAC Name |

calcium;diiodide;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSJALRVWRGZMI-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Ca+2].[I-].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH8I2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium;diiodide;tetrahydrate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)